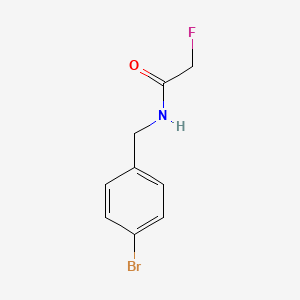
Propylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylhydrazone, also known as acetone this compound, is an organic compound with the molecular formula C6H14N2. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N−NH2). This compound is related to ketones and aldehydes, where the oxygen atom is replaced by the hydrazone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylhydrazone can be synthesized through the reaction of propylhydrazine with acetone. The reaction typically involves mixing propylhydrazine with acetone in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of acetone, followed by dehydration to form the hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propylhydrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Applications De Recherche Scientifique
Propylhydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of propylhydrazone involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The hydrazone group can also undergo tautomerization, leading to different reactive species that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone hydrazone: Similar structure but with a different alkyl group.
Benzaldehyde hydrazone: Contains an aromatic ring instead of an alkyl group.
Formaldehyde hydrazone: Contains a simpler aldehyde group.
Uniqueness
Propylhydrazone is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other hydrazones, making it valuable in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C3H8N2 |
|---|---|
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
(Z)-propylidenehydrazine |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h3H,2,4H2,1H3/b5-3- |
Clé InChI |
IKZWQDXMCQQSLL-HYXAFXHYSA-N |
SMILES isomérique |
CC/C=N\N |
SMILES canonique |
CCC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)


![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)


![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)

![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)



![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
